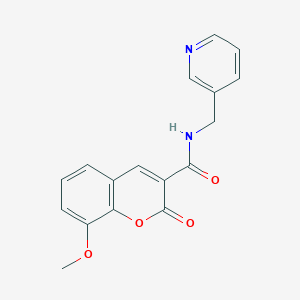
8-methoxy-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide is a chemical compound that has shown potential in scientific research applications. This compound is also known as PBOX-15 and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. PBOX-15 may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that PBOX-15 can induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and inhibit the activity of certain enzymes involved in cancer cell growth. PBOX-15 has also been shown to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PBOX-15 in lab experiments is its anti-cancer properties and low toxicity in normal cells. PBOX-15 has also been shown to be stable under various conditions, making it a suitable candidate for further research. However, one of the limitations of using PBOX-15 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on PBOX-15. One area of research is the development of more efficient synthesis methods for PBOX-15. Another area of research is the investigation of the mechanism of action of PBOX-15, which could lead to the development of more effective anti-cancer therapies. Additionally, further studies are needed to determine the optimal dosage and administration of PBOX-15 in vivo.
Méthodes De Synthèse
There are various methods for synthesizing PBOX-15, but the most commonly used method is the reaction of 3-pyridinemethanol with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction takes place in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields PBOX-15 in good to excellent yields.
Applications De Recherche Scientifique
PBOX-15 has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that PBOX-15 has anti-cancer properties and can induce apoptosis in cancer cells. PBOX-15 has also been shown to inhibit the growth and proliferation of cancer cells.
Propriétés
Nom du produit |
8-methoxy-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide |
|---|---|
Formule moléculaire |
C17H14N2O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-6-2-5-12-8-13(17(21)23-15(12)14)16(20)19-10-11-4-3-7-18-9-11/h2-9H,10H2,1H3,(H,19,20) |
Clé InChI |
JMEMKCOMOKHTBN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3 |
SMILES canonique |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)
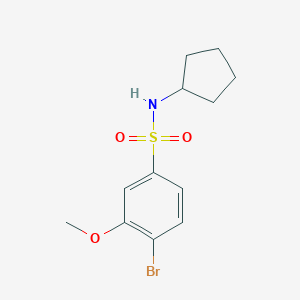

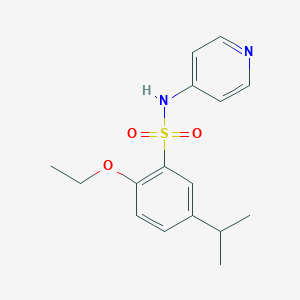
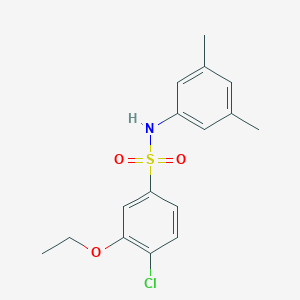
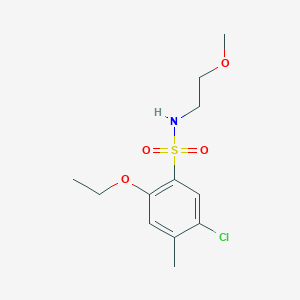
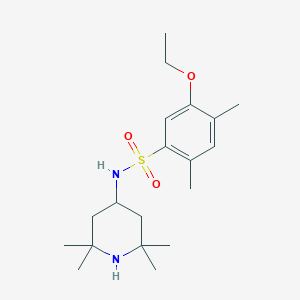

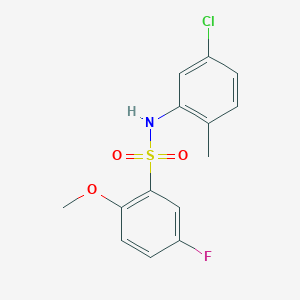
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)